molecular formula C10H21NOSi B008866 Triethyl(3-isocyanatopropyl)silane CAS No. 17067-62-8

Triethyl(3-isocyanatopropyl)silane

Cat. No. B008866
CAS RN: 17067-62-8
M. Wt: 199.36 g/mol
InChI Key: HJLLHEIHBHLBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl(3-isocyanatopropyl)silane (TESIC) is a chemical compound with the formula C11H23NO2Si. It is a colorless liquid with a pungent odor and is used in various scientific research applications. TESIC is an organosilicon compound that contains both a silicon atom and an isocyanate group. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mechanism Of Action

Triethyl(3-isocyanatopropyl)silane contains an isocyanate group that is highly reactive and can react with various nucleophiles, including water, alcohols, and amines. The reaction of Triethyl(3-isocyanatopropyl)silane with nucleophiles leads to the formation of urea or carbamate groups, which are widely used in the synthesis of various organic compounds. Triethyl(3-isocyanatopropyl)silane can also undergo various reactions such as hydrolysis, oxidation, and reduction.

Biochemical And Physiological Effects

Triethyl(3-isocyanatopropyl)silane is not intended for use in drug development or medical applications. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that Triethyl(3-isocyanatopropyl)silane is highly toxic and can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it should be handled with care and in a well-ventilated area.

Advantages And Limitations For Lab Experiments

Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. It can be used in various chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. However, Triethyl(3-isocyanatopropyl)silane also has some limitations, including its high toxicity, which requires careful handling and disposal. It is also highly reactive and can react with various nucleophiles, which can complicate the synthesis of organic compounds.

Future Directions

There are several future directions for the research and development of Triethyl(3-isocyanatopropyl)silane. One area of interest is the synthesis of new organic compounds using Triethyl(3-isocyanatopropyl)silane as a reagent. Another area of interest is the development of new methods for the preparation of isocyanate-functionalized polymers and surface modification of various materials. Further research is also needed to understand the biochemical and physiological effects of Triethyl(3-isocyanatopropyl)silane and its potential applications in drug development and medical applications.
Conclusion:
In conclusion, Triethyl(3-isocyanatopropyl)silane is a versatile chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. However, it also has some limitations, including its high toxicity, which requires careful handling and disposal. Further research is needed to understand the potential applications of Triethyl(3-isocyanatopropyl)silane in drug development and medical applications.

Synthesis Methods

Triethyl(3-isocyanatopropyl)silane can be synthesized using various methods, including the reaction of 3-isocyanatopropyl chloride with triethylsilane in the presence of a base such as sodium hydride. Another method involves the reaction of 3-aminopropyltriethoxysilane with phosgene to form Triethyl(3-isocyanatopropyl)silane. The synthesis of Triethyl(3-isocyanatopropyl)silane is a complex process that requires careful handling and attention to safety.

Scientific Research Applications

Triethyl(3-isocyanatopropyl)silane has many applications in scientific research, including the synthesis of various organic compounds such as polyurethanes, polyureas, and isocyanates. It is also used as a reagent in chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. Triethyl(3-isocyanatopropyl)silane is also used in the production of adhesives, coatings, and sealants.

properties

CAS RN

17067-62-8

Product Name

Triethyl(3-isocyanatopropyl)silane

Molecular Formula

C10H21NOSi

Molecular Weight

199.36 g/mol

IUPAC Name

triethyl(3-isocyanatopropyl)silane

InChI

InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3

InChI Key

HJLLHEIHBHLBIP-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CCCN=C=O

Canonical SMILES

CC[Si](CC)(CC)CCCN=C=O

synonyms

Silane, triethyl(3-isocyanatopropyl)-;  17067-62-8;  SCHEMBL306139;  3-isocyanatopropyltriethylsilane; 

Origin of Product

United States

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